tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate
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Overview
Description
tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of bicyclic amines. It is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in medicinal chemistry due to its rigidity and ability to interact with biological targets. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Protection of the amine: The amine group is protected using tert-butyl carbamate (Boc) to form the final product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the cyano group, to form various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential as a building block in the synthesis of biologically active compounds.
- Investigated for its interactions with biological targets due to its rigid bicyclic structure.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Used in the synthesis of drug candidates targeting various diseases.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate is primarily related to its ability to interact with biological targets through its rigid bicyclic structure. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
Comparison:
- Structural Differences: While all these compounds share the bicyclo[2.2.1]heptane core, they differ in the substituents attached to the core. For example, tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a diaza group, whereas tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate has a cyano group.
- Unique Properties: The presence of the cyano group in this compound imparts unique reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-6-8-4-5-10(9)15(8)7-13/h8-10H,4-6H2,1-3H3,(H,14,16)/t8-,9+,10+/m0/s1 |
InChI Key |
HTQNRRAHGWOYPQ-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]1N2C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2C#N |
Origin of Product |
United States |
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